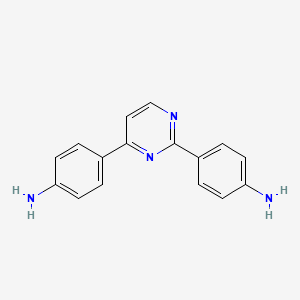

4,4'-Pyrimidine-2,4-diyldianiline

Beschreibung

4,4'-Pyrimidine-2,4-diyldianiline (CAS RN: 102570-64-9) is a pyrimidine derivative featuring two aniline groups substituted at the 2- and 5-positions of the pyrimidine ring. Its molecular formula is C₁₆H₁₄N₄, with a molecular weight of 262.31 g/mol and a purity of 97–98% . Structural analogs of this compound often differ in substituent positions, functional groups, or ring systems, leading to variations in biological activity, physical properties, and applications.

Eigenschaften

CAS-Nummer |

85489-56-1 |

|---|---|

Molekularformel |

C16H14N4 |

Molekulargewicht |

262.31 g/mol |

IUPAC-Name |

4-[2-(4-aminophenyl)pyrimidin-4-yl]aniline |

InChI |

InChI=1S/C16H14N4/c17-13-5-1-11(2-6-13)15-9-10-19-16(20-15)12-3-7-14(18)8-4-12/h1-10H,17-18H2 |

InChI-Schlüssel |

BXQVKYOXNRYNQH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Pyrimidine-2,4-diyldianiline typically involves the reaction of pyrimidine derivatives with aniline under specific conditions. One common method includes the use of a ZnCl₂-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH₄I to promote a three-component tandem reaction of ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal .

Industrial Production Methods: Industrial production methods for 4,4’-Pyrimidine-2,4-diyldianiline often focus on optimizing reaction conditions to improve yield and reduce by-products. For example, the use of copper-catalyzed cyclization of ketones with nitriles under basic conditions has been shown to be effective .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Pyrimidine-2,4-diyldianiline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Aniline in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of pyrimidine-2,4-dicarboxylic acid derivatives.

Reduction: Formation of pyrimidine-2,4-diyldianiline derivatives with reduced functional groups.

Substitution: Formation of various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-Pyrimidine-2,4-diyldianiline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Studied for its anti-inflammatory and anticancer properties.

Wirkmechanismus

The mechanism of action of 4,4’-Pyrimidine-2,4-diyldianiline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.

Pathways Involved: It can inhibit the activity of enzymes like cyclooxygenase (COX) and induce apoptosis in cancer cells by activating caspase pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below highlights key structural and functional differences between 4,4'-Pyrimidine-2,4-diyldianiline and its analogs:

Physical and Chemical Properties

- Melting Points: 3-Pyrimidin-2-ylaniline: 99.5–101.5°C 4-Pyrimidin-2-ylaniline: 149–152.5°C 4,6-Diaminopyrimidine: No explicit data, but safety protocols emphasize handling precautions (e.g., gloves, eye protection) .

- Solubility and Stability: Smaller derivatives like 4,6-diaminopyrimidine (MW = 110.12 g/mol) likely exhibit higher solubility in polar solvents compared to bulkier analogs like 4,4'-Pyrimidine-2,4-diyldianiline.

Biologische Aktivität

4,4'-Pyrimidine-2,4-diyldianiline (CAS No. 85489-56-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action based on diverse research findings.

| Property | Value |

|---|---|

| CAS No. | 85489-56-1 |

| Molecular Formula | C12H12N4 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 4,4'-Pyrimidine-2,4-diyldianiline |

| Structure | Chemical Structure |

Anticancer Properties

Research has indicated that 4,4'-Pyrimidine-2,4-diyldianiline exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that the compound induces apoptosis in human breast cancer cells by activating caspase pathways and modulating the expression of Bcl-2 family proteins, leading to increased cell death rates .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Enzyme Inhibition

4,4'-Pyrimidine-2,4-diyldianiline acts as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Its ability to inhibit specific kinases suggests a potential role in targeted cancer therapies .

Case Studies

- Breast Cancer Cell Line Study : In a controlled experiment using MCF-7 breast cancer cells, treatment with varying concentrations of 4,4'-Pyrimidine-2,4-diyldianiline resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure .

- Antibacterial Activity Assessment : A study evaluated the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antimicrobial agent.

The biological activity of 4,4'-Pyrimidine-2,4-diyldianiline is attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

- Kinase Inhibition : It selectively inhibits tyrosine kinases involved in signal transduction pathways that promote cancer cell survival and proliferation.

- Membrane Disruption : In bacterial cells, it disrupts the integrity of the cell membrane leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.